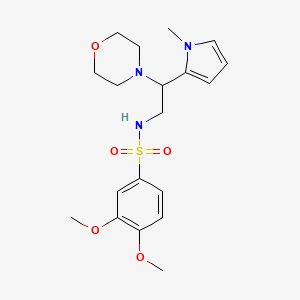![molecular formula C9H8Cl3N3O2 B2874793 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide CAS No. 2224538-41-2](/img/structure/B2874793.png)
2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide is a chemical compound with the molecular formula C9H8Cl3N3O2. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloroacetyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide typically involves the reaction of 2-chloroacetyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding amines and acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes, such as urease, which is involved in the pathogenesis of certain bacterial infections.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their reduced viability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide: shares similarities with other urea derivatives, such as:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both chloroacetyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit urease makes it a valuable compound in medicinal research .
Properties
IUPAC Name |
1-[(2-chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3N3O2/c10-4-8(16)14-15-9(17)13-7-2-1-5(11)3-6(7)12/h1-3H,4H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVGAPFMFDFGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2874714.png)
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
![3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2874723.png)

![3-[(2-chlorophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2874727.png)
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
![N-(4-bromophenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2874731.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
